molecular formula C17H13N3O4 B5741837 (E)-2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide

(E)-2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide

Cat. No.: B5741837
M. Wt: 323.30 g/mol
InChI Key: INYFRCXXNJBKLZ-JLHYYAGUSA-N
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Description

(E)-2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound known for its unique structural features and potential applications in various fields. This compound contains a cyano group, a methoxyphenyl group, and a nitrophenyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Enamine Intermediate: The reaction begins with the condensation of 4-methoxyaniline with an appropriate aldehyde to form an enamine intermediate.

    Addition of the Cyano Group: The enamine intermediate is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.

    Coupling with 2-Nitrobenzaldehyde: The resulting compound is then coupled with 2-nitrobenzaldehyde in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Substitution: Various substituted products depending on the reagents used.

Scientific Research Applications

(E)-2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and nitro groups can participate in various biochemical pathways, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(4-methoxyphenyl)-3-(2-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.

    (E)-2-cyano-N-(4-methoxyphenyl)-3-(2-chlorophenyl)prop-2-enamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

(E)-2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide is unique due to the presence of both cyano and nitro groups, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-24-15-8-6-14(7-9-15)19-17(21)13(11-18)10-12-4-2-3-5-16(12)20(22)23/h2-10H,1H3,(H,19,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYFRCXXNJBKLZ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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